2-Phenyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethanamine
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Overview
Description
2-Phenyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethanamine is an organic compound with the chemical formula C12H17BO2This compound is a boronic ester, which is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethanamine typically involves the borylation of benzylic C-H bonds in alkylbenzenes using a palladium catalyst. This process forms pinacol benzyl boronate . Another method involves the hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethanamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form phenylboronic acid.
Reduction: It can be reduced to form phenylborane.
Substitution: It participates in nucleophilic substitution reactions, where the boronic ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols are commonly employed.
Major Products
Oxidation: Phenylboronic acid.
Reduction: Phenylborane.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
2-Phenyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethanamine has numerous applications in scientific research:
Chemistry: It is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. This reaction is pivotal in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the synthesis of biologically active molecules and as a building block in drug discovery.
Medicine: It is employed in the development of boron-containing drugs, which have potential therapeutic applications.
Mechanism of Action
The mechanism of action of 2-Phenyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethanamine involves its ability to form stable complexes with transition metals. This property is exploited in catalytic processes, where the compound acts as a ligand, facilitating the formation of carbon-carbon bonds. The boronic ester group plays a crucial role in these reactions by stabilizing the transition state and enhancing the reactivity of the substrate .
Comparison with Similar Compounds
Similar Compounds
1-Methylpyrazole-4-boronic acid pinacol ester: This compound is similar in structure and is used in similar applications, such as Suzuki-Miyaura cross-coupling reactions.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol: Another boronic ester with similar reactivity and applications.
Uniqueness
2-Phenyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethanamine is unique due to its specific structure, which provides distinct reactivity and stability. Its ability to form stable complexes with transition metals makes it particularly valuable in catalytic processes. Additionally, its use in the synthesis of complex organic molecules highlights its versatility and importance in various fields of research and industry.
Properties
Molecular Formula |
C14H22BNO2 |
---|---|
Molecular Weight |
247.14 g/mol |
IUPAC Name |
2-phenyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethanamine |
InChI |
InChI=1S/C14H22BNO2/c1-13(2)14(3,4)18-15(17-13)12(16)10-11-8-6-5-7-9-11/h5-9,12H,10,16H2,1-4H3 |
InChI Key |
ZWWOFGQJWRTEGH-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C(CC2=CC=CC=C2)N |
Origin of Product |
United States |
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